

Off-target effects of AR-C67085 in cellular assays

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Compound of Interest

Compound Name: AR-C67085

Cat. No.: B605564

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Technical Support Center: AR-C67085

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **AR-C67085** in cellular assays. The information provided will help you identify and address potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: We are using **AR-C67085** as a P2Y12 receptor antagonist, but we are observing unexpected increases in intracellular cyclic AMP (cAMP) and/or calcium signaling. What could be the cause?

A1: This is a known off-target effect of **AR-C67085**. While it is a potent antagonist of the P2Y12 receptor, it also acts as a potent agonist at the P2Y11 receptor.^{[1][2]} The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins. Activation of the Gs pathway leads to adenylyl cyclase activation and subsequent cAMP accumulation, while Gq pathway activation stimulates phospholipase C, resulting in inositol trisphosphate (IP₃) production and intracellular calcium mobilization.^{[1][2]}

Q2: What are the reported potencies of **AR-C67085** at its on-target (P2Y12) and off-target (P2Y11) receptors?

A2: **AR-C67085** is significantly more potent at its intended target, the P2Y12 receptor, where it acts as an antagonist. However, its agonist potency at the P2Y11 receptor is in the low micromolar range and can lead to significant off-target effects depending on the concentration used and the expression levels of P2Y11 in your cellular system.

Q3: How can we confirm if the unexpected effects we are seeing are due to P2Y11 receptor activation by **AR-C67085**?

A3: To confirm P2Y11-mediated effects, you can perform the following control experiments:

- Use a selective P2Y11 antagonist: Pre-incubate your cells with a selective P2Y11 antagonist, such as NF340 or NF157, before adding **AR-C67085**. If the unexpected signaling event (e.g., cAMP increase) is blocked or reduced, it strongly suggests the involvement of the P2Y11 receptor.
- Use a structurally different P2Y12 antagonist: Employ a P2Y12 antagonist from a different chemical class that is not known to have agonist activity at P2Y11 (e.g., cangrelor or ticagrelor) as a negative control. If this compound does not produce the same unexpected effect, it further implicates the off-target activity of **AR-C67085**.
- P2Y11 knockdown/knockout: In cell lines where it is feasible, using siRNA or CRISPR/Cas9 to reduce or eliminate P2Y11 expression can provide definitive evidence. If the off-target effect of **AR-C67085** is absent in these modified cells, it confirms the role of the P2Y11 receptor.

Q4: We are conducting platelet aggregation assays and our results with **AR-C67085** are inconsistent. What could be the issue?

A4: Inconsistency in platelet aggregation assays can arise from several factors:

- Platelet preparation: Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within the recommended timeframe to maintain platelet viability and function.^{[3][4][5]} Avoid cooling the samples, as this can activate platelets.^[5]
- Agonist concentration: The concentration of the platelet agonist used (e.g., ADP) is critical. Ensure you are using a concentration that gives a consistent and submaximal response to allow for the detection of inhibition.

- **AR-C67085** concentration: While **AR-C67085** is a potent P2Y12 antagonist, at very high concentrations, off-target effects could potentially interfere with the assay. It is advisable to perform a full dose-response curve to determine the optimal inhibitory concentration.
- Vehicle effects: Ensure the final concentration of the solvent for **AR-C67085** (e.g., DMSO) is consistent across all conditions and is at a level that does not affect platelet function.

Q5: Are there any known off-target effects of **AR-C67085** other than P2Y11 agonism?

A5: The most prominently reported and characterized off-target effect of **AR-C67085** is its agonist activity at the P2Y11 receptor.[1][2] While it was found to be a weak partial agonist in tissues containing P2X and other P2Y receptors, its selectivity for the P2T (P2Y12) subtype is approximately 30,000-fold.[6] There is limited evidence in the literature for significant interactions with other receptors or enzymes at concentrations typically used for P2Y12 inhibition. However, as with any small molecule inhibitor, it is always good practice to consider the possibility of unforeseen off-target effects and to use appropriate controls.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target and off-target activities of **AR-C67085**.

Table 1: On-Target Antagonist Activity of **AR-C67085** at the P2Y12 Receptor

Parameter	Species	Assay System	Value	Reference
pKB	Human	Washed Platelets	8.9	[6]
IC50	Human	Washed Platelets	0.6 - 3.8 nM	[6]
pIC50	Platelet	Not Specified	8.60	

Table 2: Off-Target Agonist Activity of **AR-C67085** at the P2Y11 Receptor

Parameter	Species	Assay System	Value (mean ± s.d.)	Reference
EC50 (IP ₃ accumulation)	Human	1321N1 Astrocytoma Cells	8.9 ± 1.2 μM	[1][2]
EC50 (cAMP accumulation)	Human	CHO-K1 Cells	1.5 ± 0.4 μM	[1][2]

Experimental Protocols

1. Cyclic AMP (cAMP) Accumulation Assay

This protocol is designed to measure the agonist effect of **AR-C67085** on P2Y11 receptor-mediated cAMP production.

- **Cell Seeding:** Plate CHO-K1 cells stably expressing the human P2Y11 receptor in a 96-well plate at a density of 50,000 cells/well and culture overnight.
- **Assay Medium:** On the day of the experiment, wash the cells with a serum-free medium and pre-incubate with the same medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C.
- **Compound Addition:** Add varying concentrations of **AR-C67085** or a known P2Y11 agonist (e.g., ATP) to the wells. For antagonist controls, pre-incubate with a P2Y11 antagonist for 15 minutes before adding the agonist.
- **Incubation:** Incubate for 15 minutes at 37°C.
- **Cell Lysis and Detection:** Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.[7][8][9][10][11]
- **Data Analysis:** Generate a dose-response curve and calculate the EC₅₀ value for **AR-C67085**.

2. Inositol Trisphosphate (IP₃) Accumulation Assay

This protocol measures the agonist effect of **AR-C67085** on P2Y11 receptor-mediated IP₃ production.

- Cell Seeding: Plate 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor in a 96-well plate at a density of 100,000 cells/well and culture overnight.
- Labeling (Optional, for radioactive assays): Label the cells with myo-[³H]inositol (1 μCi/well) in inositol-free medium for 16-24 hours.
- Assay Medium: Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with the same buffer containing LiCl (10 mM) for 15 minutes at 37°C to inhibit inositol monophosphatases.
- Compound Addition: Add varying concentrations of **AR-C67085** or a known P2Y11 agonist to the wells.
- Incubation: Incubate for 30 seconds at 37°C.[\[1\]](#)[\[2\]](#)
- Extraction and Detection: Stop the reaction by adding ice-cold perchloric acid. Extract the inositol phosphates and quantify the IP₃ levels. For non-radioactive methods, commercially available IP-One HTRF® assay kits can be used, which measure the stable downstream metabolite IP₁.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- Data Analysis: Construct a dose-response curve and determine the EC₅₀ value for **AR-C67085**.

3. Platelet Aggregation Assay

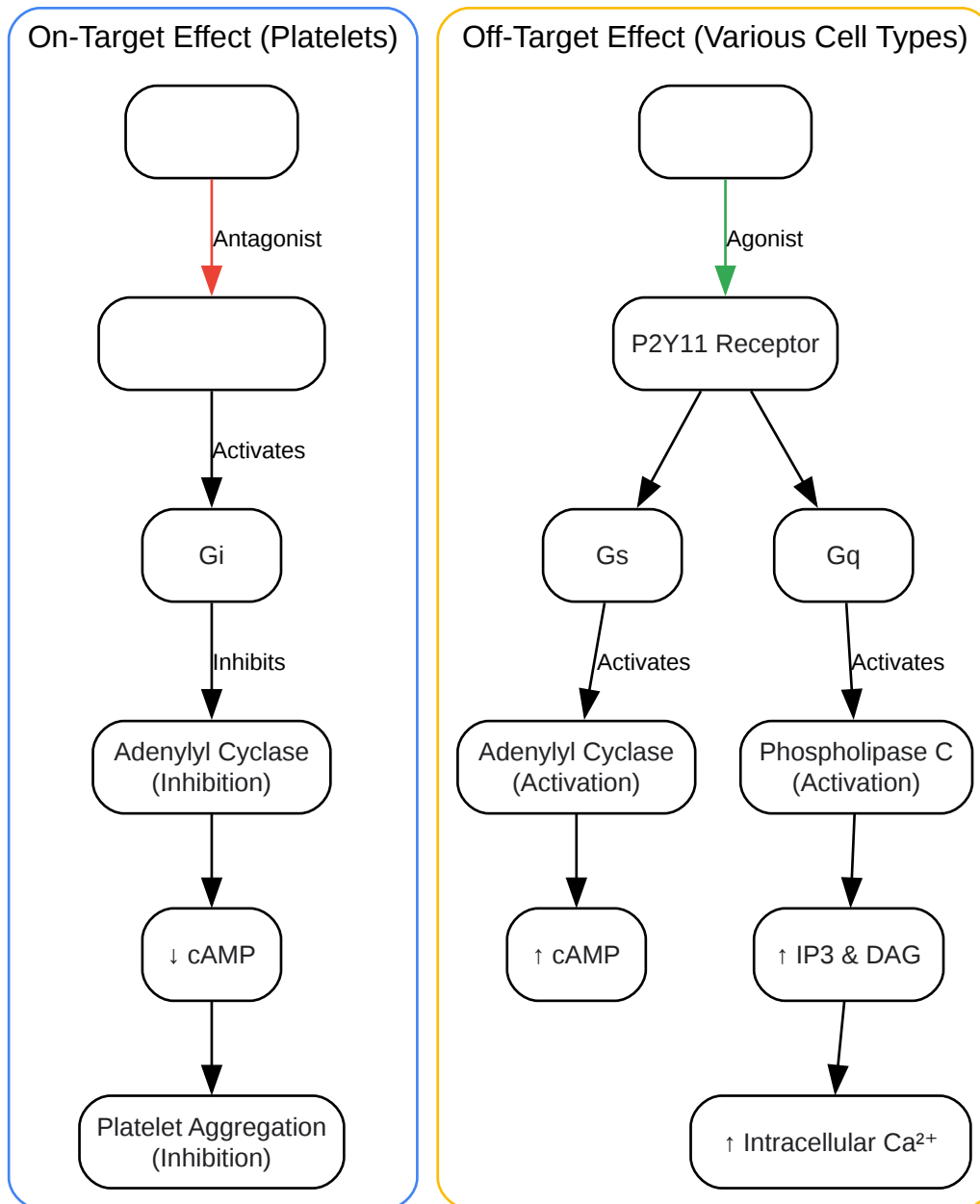
This protocol is for assessing the on-target antagonist activity of **AR-C67085** on ADP-induced platelet aggregation.

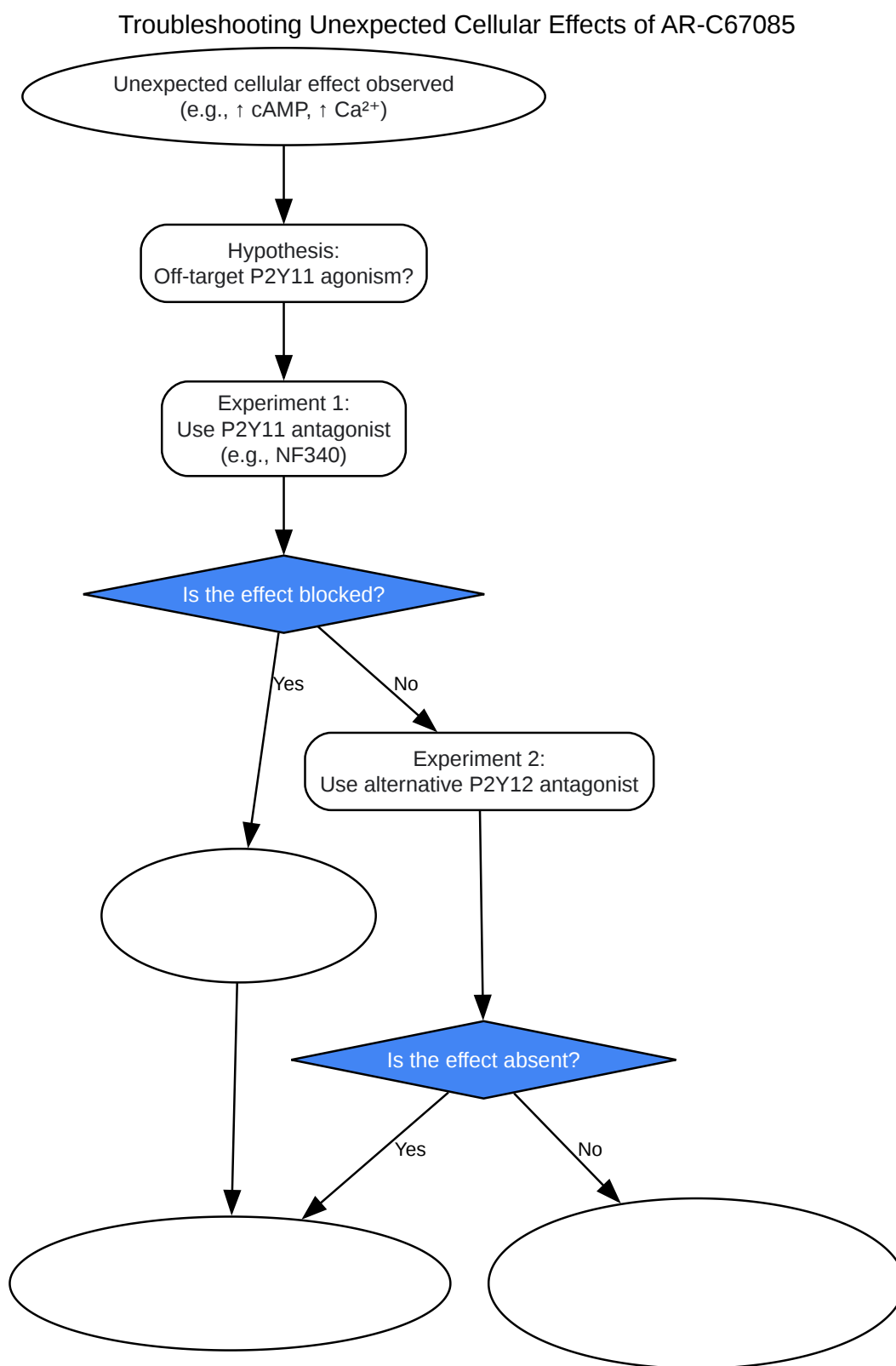
- Blood Collection: Collect fresh human blood into tubes containing 3.8% sodium citrate.[\[5\]](#)
- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

- Assay Setup: Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
- Compound Incubation: Add a sample of PRP to a cuvette with a stir bar. Add varying concentrations of **AR-C67085** or a vehicle control and incubate for a specified time (e.g., 2 minutes) at 37°C.[3]
- Initiation of Aggregation: Add a submaximal concentration of ADP to induce platelet aggregation and record the change in light transmission for 5-10 minutes.
- Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the percentage of inhibition for each concentration of **AR-C67085** relative to the vehicle control and determine the IC₅₀ value.[14]

Visualizations

AR-C67085 On-Target vs. Off-Target Signaling

[Click to download full resolution via product page](#)Caption: On-target vs. off-target signaling of **AR-C67085**.



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Caption: Workflow for troubleshooting **AR-C67085** off-target effects.

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